![molecular formula C11H14N2O5S B2879609 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine CAS No. 21447-63-2](/img/structure/B2879609.png)
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine
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Overview
Description
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.31 g/mol . It is characterized by the presence of a morpholine ring substituted with a 4-methyl-3-nitrobenzene sulfonyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with morpholine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Reactants: 4-methyl-3-nitrobenzenesulfonyl chloride and morpholine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Procedure: The 4-methyl-3-nitrobenzenesulfonyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.
Chemical Reactions Analysis
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Scientific Research Applications
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.31 g/mol. This compound has applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound serves as a building block in synthesizing complex organic molecules. Its sulfonyl group can form strong interactions with biological targets, making it useful in enzyme inhibition and protein-ligand interaction studies. There is ongoing research exploring its potential as a pharmaceutical intermediate, as its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes. It is also used in the production of specialty chemicals and materials.
Chemistry
- Building Block : Utilized in the synthesis of complex organic molecules.
- Reaction Intermediate : Participates in various chemical reactions such as oxidation, substitution, and hydrolysis.
Biology
- Enzyme Inhibition Studies : The compound is used to study enzyme inhibition.
- Protein-Ligand Interactions : Useful in studying how proteins and ligands interact.
Heterocyclic amine carcinogens: Immunoaffinity purification has been used to study the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines .
Medicine
- Pharmaceutical Intermediate : Research is ongoing to explore its potential as a pharmaceutical intermediate.
- Potential Therapeutic Agent : Derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Urea derivatives: Preparation, biological evaluation, and QSAR analysis of urea derivatives have shown antimalarial activity .
Industry
- Specialty Chemicals : Used in the production of specialty chemicals.
- Materials Science : Also used in the production of various materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine involves its interaction with molecular targets through its sulfonyl and nitro groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine can be compared with other sulfonyl morpholine derivatives, such as:
4-[(4-Chlorobenzene)sulfonyl]morpholine: This compound has a chlorine atom instead of a nitro group, which affects its reactivity and biological activity.
4-[(4-Methylbenzene)sulfonyl]morpholine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-[(4-Nitrobenzene)sulfonyl]morpholine: Similar structure but without the methyl group, which can influence its solubility and interaction with biological targets.
Biological Activity
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a morpholine ring, which is known for enhancing the pharmacokinetic properties of drugs, and a sulfonyl group that can interact strongly with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of:
- Morpholine Ring : Contributes to its solubility and bioavailability.
- Sulfonyl Group : Facilitates interactions with nucleophilic sites on proteins.
- Nitro Group : May undergo reduction to form reactive intermediates that can interact with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins and enzymes. The sulfonyl group can inhibit enzymatic activity by modifying active sites, while the nitro group can generate reactive species that further engage with cellular components. This dual mechanism allows the compound to exhibit various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that derivatives of this compound can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 44 nM |
Escherichia coli | 100 µM |
Proteus mirabilis | 6 µM |
Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory and analgesic properties. The presence of the sulfonamide moiety is often linked to reduced inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. For example, it has been shown to inhibit bacterial enzymes critical for cell wall synthesis, providing a mechanism for its antibacterial action. Additionally, it may modulate pathways involved in cellular proliferation and apoptosis through protein kinase inhibition.
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated several morpholine derivatives for their antibacterial activity using the agar disc-diffusion method. The results indicated that compounds similar to this compound exhibited significant inhibition against multiple strains of bacteria .
- Therapeutic Potential : Another investigation focused on the synthesis of Schiff bases from related sulfonamide compounds revealed promising antibacterial and antifungal activities, suggesting that derivatives could be developed into therapeutic agents .
- Mechanistic Insights : Research on morpholine derivatives highlighted their role in modulating receptor interactions in the central nervous system (CNS), indicating potential applications in treating mood disorders and neurodegenerative diseases .
Properties
IUPAC Name |
4-(4-methyl-3-nitrophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXFSMFCBACQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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